1-Isothiocyanato-2-propoxybenzene

Catalog No.
S15980245
CAS No.
597545-15-8
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isothiocyanato-2-propoxybenzene

CAS Number

597545-15-8

Product Name

1-Isothiocyanato-2-propoxybenzene

IUPAC Name

1-isothiocyanato-2-propoxybenzene

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c1-2-7-12-10-6-4-3-5-9(10)11-8-13/h3-6H,2,7H2,1H3

InChI Key

SKMKIYHBMRUTHZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N=C=S

1-Isothiocyanato-2-propoxybenzene is an organic compound characterized by the presence of an isothiocyanate functional group attached to a propoxy-substituted benzene ring. Its molecular formula is C10H11NOSC_{10}H_{11}NOS, and it has a molecular weight of approximately 193.27 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical structure and reactivity .

The reactivity of 1-Isothiocyanato-2-propoxybenzene primarily involves nucleophilic attack on the isothiocyanate group, which can lead to the formation of thiourea derivatives and other nitrogen-containing compounds. The isothiocyanate moiety can also undergo hydrolysis to form corresponding thiocarbamates or react with amines to yield thioureas .

In synthetic pathways, this compound may be generated through the reaction of 2-propoxybenzenamine with carbon disulfide, followed by treatment with an appropriate halogenating agent, such as sulfur dichloride, to introduce the isothiocyanate functionality .

1-Isothiocyanato-2-propoxybenzene exhibits various biological activities that have garnered interest in pharmacological research. Isothiocyanates are known for their potential anticancer properties, attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. They may also possess antimicrobial and anti-inflammatory effects .

Studies have indicated that compounds with similar structures can modulate cellular signaling pathways, particularly those involved in oxidative stress and inflammation, suggesting a potential role in therapeutic applications against diseases associated with these processes .

The synthesis of 1-Isothiocyanato-2-propoxybenzene can be achieved through several methods:

  • From 2-Propoxybenzenamine:
    • React 2-propoxybenzenamine with carbon disulfide in the presence of a base.
    • Treat the resulting product with sulfur dichloride to form the isothiocyanate.
  • Alternative Methods:
    • Direct synthesis from phenolic precursors using thiophosgene or related reagents under controlled conditions can also yield this compound .

These methods highlight the versatility in synthesizing isothiocyanates from various starting materials.

1-Isothiocyanato-2-propoxybenzene has several applications:

  • Medicinal Chemistry: It serves as a potential lead compound for developing anticancer agents due to its biological activity.
  • Agricultural Chemicals: Its properties may be exploited in developing pest control agents or herbicides.
  • Chemical Research: The compound can be used as a reagent in organic synthesis for constructing complex molecules through nucleophilic substitution reactions .

Interaction studies involving 1-Isothiocyanato-2-propoxybenzene focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems.

Research indicates that isothiocyanates can react with thiols, leading to modifications in protein structure and function, which may contribute to their biological effects. Additionally, studies on its interaction with cellular pathways are ongoing to elucidate its potential therapeutic roles .

Several compounds share structural similarities with 1-Isothiocyanato-2-propoxybenzene, particularly within the class of isothiocyanates. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
1-Isothiocyanato-3-propoxybenzeneSimilar propoxy substitutionPotentially different biological activity
Benzyl IsothiocyanateBenzyl group instead of propoxyKnown for strong anticancer properties
4-Isothiocyanatobenzyl AlcoholHydroxyl group additionExhibits different solubility properties
Allyl IsothiocyanateAllyl group instead of propoxyWidely studied for antimicrobial effects

These compounds illustrate the diversity within the isothiocyanate family while highlighting the unique features of 1-Isothiocyanato-2-propoxybenzene that may influence its specific applications and biological activities .

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

193.05613515 g/mol

Monoisotopic Mass

193.05613515 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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